Superior Tumorigenic Potency of the (+)-anti Enantiomer Over the (-)-anti Enantiomer in Newborn Mice
In a direct head-to-head comparison, the (+)-anti enantiomer of BPDE was found to be dramatically more potent as a tumorigen than its (-)-anti enantiomer. This quantifies the critical importance of stereochemistry for the compound's ultimate carcinogenic activity [1].
| Evidence Dimension | In vivo tumorigenic potency |
|---|---|
| Target Compound Data | (+)-anti-BPDE is more than 30-fold more potent in inducing lung adenomas. |
| Comparator Or Baseline | (-)-anti-BPDE and (±)-syn-BPDE, when administered at equal doses. |
| Quantified Difference | >30-fold greater potency for the (+)-anti enantiomer. |
| Conditions | Newborn mouse lung adenoma model; compounds administered at equal dose. |
Why This Matters
This vast potency difference means that research using racemic mixtures or incorrect isomers will yield quantitatively and qualitatively different results, making enantiomerically pure (+)-anti-BPDE essential for valid in vivo carcinogenicity studies.
- [1] Buening MK, Wislocki PG, Levin W, Yagi H, Thakker DR, Akagi H, Koreeda M, Jerina DM, Conney AH. Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene-7,8-diol-9,10-epoxides in newborn mice: Exceptional activity of (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. Proc Natl Acad Sci USA. 1978 Nov;75(11):5358-61. View Source
